2-ethenyl-1,2,3,4-tetrahydropyridin-4-one
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Overview
Description
2-ethenyl-1,2,3,4-tetrahydropyridin-4-one is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is also known by its IUPAC name, 2-vinyl-2,3-dihydro-4(1H)-pyridinone . This compound is characterized by a pyridinone ring with a vinyl group attached to it, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-4-pyridone with acetylene under specific conditions to introduce the vinyl group . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
2-ethenyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of a pyridone derivative with an additional oxygen atom.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction usually leads to the formation of a tetrahydropyridine derivative.
Substitution: The vinyl group in this compound can undergo substitution reactions with various nucleophiles. Common reagents for these reactions include halogens, amines, and alcohols, resulting in the formation of substituted pyridinone derivatives.
Scientific Research Applications
2-ethenyl-1,2,3,4-tetrahydropyridin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.
Biology: The compound has been studied for its potential biological activities. It serves as a scaffold for the development of bioactive molecules that can interact with various biological targets.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired biological effect. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be compared with other similar compounds, such as:
2-vinylpyridine: This compound also contains a vinyl group attached to a pyridine ring. it lacks the tetrahydropyridinone structure, making it less versatile in certain synthetic applications.
4-pyridone: While this compound shares the pyridone structure, it does not have the vinyl group, which limits its reactivity compared to this compound.
2,3-dihydro-4-pyridone: This compound is a precursor in the synthesis of this compound. It lacks the vinyl group but can be easily converted to the target compound through appropriate synthetic routes.
The uniqueness of this compound lies in its combination of the pyridone ring and the vinyl group, which provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
785836-36-4 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
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